Product packaging for (S)-3-(Benzoyloxy)quinuclidine(Cat. No.:CAS No. 221671-41-6)

(S)-3-(Benzoyloxy)quinuclidine

Cat. No.: B3325799
CAS No.: 221671-41-6
M. Wt: 231.29 g/mol
InChI Key: AHKAOMZZTQULDS-CYBMUJFWSA-N
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Description

Contextual Significance within Nitrogen Heterocyclic Chemistry and Bicyclic Systems

(S)-3-(Benzoyloxy)quinuclidine belongs to the class of nitrogen heterocyclic compounds, which are cyclic structures containing at least one nitrogen atom within the ring. wikipedia.org Specifically, it is a derivative of quinuclidine (B89598), a bicyclic amine also known as 1-azabicyclo[2.2.2]octane. researchgate.netchinesechemsoc.orgwikipedia.org This rigid, cage-like structure is a hallmark of quinuclidine and its derivatives, imparting unique physical and chemical properties. researchgate.net The presence of the nitrogen atom at the bridgehead of the bicyclic system is a key feature, influencing the molecule's basicity and reactivity. researchgate.net Bicyclic compounds, in general, are of great interest in organic synthesis as they provide three-dimensional scaffolds that can be used to construct complex molecules. numberanalytics.com

The structure of this compound incorporates this quinuclidine core, with a benzoyloxy group attached at the 3-position. This substitution introduces an ester functionality and an aromatic ring, further diversifying its chemical character.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Structure Quinuclidine (1-azabicyclo[2.2.2]octane)
Compound Class Nitrogen Heterocycle, Bicyclic Amine
Key Substituent Benzoyloxy group at the 3-position
Chirality Contains a stereocenter at the 3-position of the quinuclidine ring, designated as (S)

Strategic Importance as a Chiral Scaffold in Synthetic and Medicinal Chemistry Research

The "S" designation in this compound signifies a specific three-dimensional arrangement of atoms around the chiral center. This chirality is of paramount importance in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. lookchem.com The biological activity of a molecule can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause unwanted side effects. googleapis.com

This compound serves as a valuable chiral building block, or scaffold, in the synthesis of more complex molecules. lookchem.com Its precursor, (S)-3-quinuclidinol, is a crucial intermediate in the production of various active pharmaceutical ingredients. oup.com The benzoyl group in this compound can act as a protecting group for the hydroxyl function of (S)-3-quinuclidinol during a synthetic sequence and can be readily removed when needed. unacademy.com

The synthesis of this compound itself often involves the resolution of racemic 3-quinuclidinol (B22445), a mixture of both (R) and (S) enantiomers, or through asymmetric synthesis. tsijournals.comgoogle.com For instance, racemic 3-quinuclidinol can be acylated, and then the resulting (S)-ester can be selectively hydrolyzed using enzymes. googleapis.com Another approach involves the use of chiral catalysts in the asymmetric hydrogenation of 3-quinuclidinone to produce the desired enantiomer of 3-quinuclidinol, which can then be benzoylated. google.com

Historical and Contemporary Perspectives on Quinuclidine Derivatives in Chemical Science

The quinuclidine ring system is not just a synthetic curiosity; it is found in a number of natural products, most notably the Cinchona alkaloids like quinine, which have a long history in the treatment of malaria. chinesechemsoc.orgnih.gov This natural precedent has inspired chemists to explore the synthesis and application of a wide array of quinuclidine derivatives.

Historically, research on quinuclidine derivatives has been driven by their diverse biological activities. tsijournals.com In contemporary chemical science, the focus has expanded significantly. Quinuclidine and its derivatives are now recognized for their utility as catalysts in various organic reactions. chinesechemsoc.orgccspublishing.org.cnacs.org For example, they can act as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions and have been employed in the Baylis-Hillman reaction. ccspublishing.org.cnacs.org The unique electronic and steric properties of the quinuclidine core make it an effective Lewis base and nucleophilic catalyst. researchgate.net

Modern research continues to uncover new applications for quinuclidine-based compounds, from their role as structure-directing agents in the synthesis of zeolites to their use in the development of novel antimicrobial agents and anticholinesterase drugs. nih.govrsc.orgnih.gov The development of efficient methods for the enantioselective synthesis of substituted quinuclidines remains an active area of investigation, promising to unlock further potential for this versatile chemical scaffold. chinesechemsoc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B3325799 (S)-3-(Benzoyloxy)quinuclidine CAS No. 221671-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKAOMZZTQULDS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 3 Benzoyloxy Quinuclidine and Its Chiral Precursors

Enantioselective Synthesis Pathways to (S)-3-(Benzoyloxy)quinuclidine

The primary challenge in synthesizing this compound lies in establishing the stereocenter at the C3 position of the quinuclidine (B89598) ring with high enantiopurity. This is most effectively achieved through the enantioselective synthesis of the precursor, (S)-3-quinuclidinol, which is then esterified to the final product.

Asymmetric Catalysis Approaches (e.g., Organocatalysis, Transition-Metal Catalysis)

Asymmetric catalysis offers a direct and atom-economical route to chiral molecules. In the context of (S)-3-quinuclidinol synthesis, transition-metal catalysis, particularly asymmetric hydrogenation of 3-quinuclidinone, has proven to be a powerful tool.

Ruthenium-based catalysts have been extensively investigated for this transformation. For instance, a chiral RuBr2(S,S)-xylskewphos complex has been successfully employed for the asymmetric hydrogenation of 3-quinuclidinone, affording (R)-3-quinuclidinol with 88-90% enantiomeric excess (ee). lookchem.comacs.org The optical purity can be further enhanced to over 99% through recrystallization. This method has been demonstrated on a multi-kilogram scale, highlighting its industrial applicability. lookchem.comacs.org The choice of solvent and ligand is critical; ethanol (B145695) has been identified as a superior solvent over methanol (B129727) or 2-propanol for this specific catalyst system. lookchem.comacs.org

Another notable development is the use of a chiral RuXY-Diphosphine-bimaH catalyst, which has been reported to yield optically pure 3-quinuclidinol (B22445) with a reaction yield exceeding 95% and an ee value of over 99%. google.com This method boasts mild conditions, high efficiency, and environmental friendliness. google.com

The following table summarizes key findings in the asymmetric hydrogenation of 3-quinuclidinone:

CatalystLigand(s)SolventProductEnantiomeric Excess (ee)YieldReference
RuBr2(S,S)-xylskewphos(S,S)-Xylskewphos, α-picolylamineEthanol(R)-3-Quinuclidinol88-90% (up to >99% after recrystallization)82% (isolated) lookchem.comacs.org
RuXY-Diphosphine-bimaHDiphosphine, bimaHNot specifiedOptically pure 3-quinuclidinol>99%>95% google.com

Chiral Auxiliary-Mediated Synthesis Techniques

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org While a versatile strategy in asymmetric synthesis, specific examples of chiral auxiliary-mediated synthesis directly applied to this compound or its immediate precursors are less prominently featured in recent literature compared to catalytic and biocatalytic methods. The general principle involves coupling a chiral auxiliary to a quinuclidine precursor, performing a diastereoselective reaction to establish the desired stereocenter, and then cleaving the auxiliary. wikipedia.org

Biocatalytic Transformations and Enzymatic Resolution for Quinuclidinol Intermediates

Biocatalysis has emerged as a highly efficient and environmentally benign approach for producing enantiomerically pure compounds. For the synthesis of (S)-3-quinuclidinol, both enzymatic reduction of 3-quinuclidinone and enzymatic resolution of racemic 3-quinuclidinol are well-established methods.

Enzymatic Reduction of 3-Quinuclidinone:

The asymmetric reduction of the prochiral ketone, 3-quinuclidinone, using enzymes is a direct route to enantiopure quinuclidinols. Different microorganisms and their isolated enzymes exhibit distinct stereoselectivities, allowing for the synthesis of either the (R) or (S)-enantiomer.

For the synthesis of (S)-3-quinuclidinol, a strain of Rhodococcus erythropolis (WY1406) was identified to catalyze the reduction of 3-quinuclidinone to produce (S)-3-quinuclidinol with a high enantiomeric excess of 99% ee. researchgate.net Further research led to the cloning and expression of six quinuclidinone reductase genes from this strain in E. coli. researchgate.net Two of these reductases, ReQR-13 and ReQR-25, were particularly effective, yielding (S)-3-quinuclidinol with >99% ee. researchgate.net

Conversely, numerous studies have focused on producing the (R)-enantiomer, which is also a valuable chiral building block. mdpi.comresearchgate.net For example, 3-quinuclidinone reductases from Kaistia granuli (KgQR) and Agrobacterium tumefaciens (AtQR) have been used to synthesize (R)-3-quinuclidinol with excellent enantioselectivity. researchgate.net A novel nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent carbonyl reductase from Rhodotorula rubra also catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol. nih.govresearchgate.net

Enzymatic Resolution of Racemic 3-Quinuclidinol:

Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. The enzymatic resolution of racemic 3-quinuclidinol derivatives has been reported. nih.gov One method involves the acylation of racemic 3-quinuclidinol with an acid anhydride, followed by the preferential enzymatic hydrolysis of the (S)-ester using a subtilisin protease. google.com This allows for the separation of the unreacted (R)-ester from the hydrolyzed (S)-alcohol.

The following table highlights key biocatalytic approaches for the synthesis of chiral quinuclidinols:

BiocatalystSubstrateProductEnantiomeric Excess (ee)Conversion/YieldReference
Rhodococcus erythropolis WY14063-Quinuclidinone(S)-3-Quinuclidinol99%Not specified researchgate.net
E. coli expressing ReQR-253-Quinuclidinone(S)-3-Quinuclidinol>99%93% conversion researchgate.net
Rhodotorula rubra JCM37823-Quinuclidinone(R)-3-Quinuclidinol>99.9%Stoichiometric conversion nih.gov
Subtilisin proteaseRacemic 3-quinuclidinol butyrate(S)-3-QuinuclidinolNot specifiedNot specified google.com

Dynamic Kinetic Resolution Strategies for Quinuclidinone Derivatives

Dynamic kinetic resolution (DKR) is a powerful technique that combines kinetic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.orgnih.govwikipedia.org This approach overcomes the 50% yield limitation of traditional kinetic resolution. wikipedia.orgwikipedia.org

In the context of quinuclidinone derivatives, DKR can be applied to the asymmetric reduction of 3-quinuclidinone. This involves a racemization process that continuously interconverts the enantiomers of a chiral intermediate, while a stereoselective catalyst preferentially converts one enantiomer to the desired product. The Noyori asymmetric hydrogenation is a classic example of DKR, where a chiral ruthenium catalyst effects both the racemization of a β-ketoester and its stereoselective hydrogenation. wikipedia.org While specific applications of DKR directly to 3-quinuclidinone are not extensively detailed in the provided context, the principles are highly relevant. A successful DKR process requires that the rate of racemization is at least comparable to, and ideally faster than, the rate of the slower reacting enantiomer's transformation. princeton.edu

Chemoenzymatic DKR, which couples an enzyme for the resolution step and a metal catalyst for racemization, has proven effective for various substrates, including secondary alcohols. wikipedia.org

Chemo- and Regioselective Transformations in Quinuclidine Ring Functionalization

The functionalization of the quinuclidine ring requires precise control over both chemical reactivity (chemoselectivity) and the position of the functional group (regioselectivity).

The selective functionalization of quinolines, a related heterocyclic system, has been achieved through C-H activation using transition metal catalysis. mdpi.com This strategy allows for the direct introduction of functional groups at specific positions, avoiding the need for pre-functionalized substrates. mdpi.com Similar principles can be envisioned for the targeted functionalization of the quinuclidine scaffold.

For instance, the use of magnesium-based reagents like i-PrMgCl·LiCl and TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has enabled the chemo- and regioselective magnesiation of quinolines, leading to a variety of polyfunctionalized derivatives. nih.gov This approach demonstrates the potential for precise functionalization of heterocyclic systems.

In the context of quinuclidine itself, its nucleophilic nitrogen atom and the various C-H bonds present different sites for potential reactions. The selective alkylation at a specific C-H bond can be achieved through polarity-matching principles in photoredox catalysis. nih.gov For example, the use of a photocatalyst and a hydrogen atom transfer (HAT) catalyst can selectively activate a specific C-H bond for alkylation. nih.gov

Novel Synthetic Route Development and Process Optimization

The development of novel and efficient synthetic routes is crucial for the large-scale and cost-effective production of this compound. This includes improving existing methods and designing entirely new pathways.

One approach to novel route development involves the design of new scaffolds that can serve as precursors. For example, the unexpected ring contraction of benzazepinone-based compounds led to the design of quinolinone-type derivatives, for which novel and efficient synthetic routes were established. nih.gov

In Depth Stereochemical Investigations of S 3 Benzoyloxy Quinuclidine

Determination and Verification of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms, which is crucial for its interaction with other chiral entities, particularly in biological systems. For 3-substituted quinuclidine (B89598) derivatives, the stereochemistry at the C3 position is a primary determinant of their activity.

The absolute configuration of related compounds, such as 3-quinuclidinyl benzilate, was established in early studies, laying the groundwork for understanding this class of molecules. acs.orgnih.gov Modern methods provide robust verification and are essential when a compound has not been previously synthesized or when confirming the outcome of a stereoselective synthesis. stackexchange.com

One of the most powerful contemporary techniques is the comparison of experimental electronic circular dichroism (ECD) spectra with those generated through quantum mechanical simulations. acs.orgx-mol.com This approach involves calculating the theoretical ECD spectra for both the (S) and (R) enantiomers. A match between the experimental spectrum of the synthesized compound and the calculated spectrum of one of the enantiomers allows for an unambiguous assignment of its absolute configuration. acs.orgnih.govmdpi.com For complex molecules, especially those with multiple chromophores, this computational method is invaluable as simpler empirical rules can sometimes lead to incorrect assignments. nih.gov

Other chiroptical methods like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) also serve as powerful tools for stereochemical elucidation. stackexchange.com Additionally, when applicable, single-crystal X-ray crystallography provides the most definitive structural evidence, including the absolute configuration.

Table 1: Methods for Determining Absolute Configuration

MethodPrincipleApplication Example
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Comparison of experimental spectra with quantum mechanical calculations to assign the absolute configuration of novel 1,4-dioxane (B91453) muscarinic antagonists. acs.org
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.Definitive structural elucidation of complex molecules.
Chemical Correlation Converting a molecule of unknown configuration to a compound whose absolute configuration is already known.Determining the absolute configuration of (−)-patagonic acid by chemical correlation with (−)-hardwickiic acid. mdpi.com
NMR with Chiral Solvating Agents Differentiating enantiomers by observing their distinct NMR spectra in a chiral environment. stackexchange.comResolution of enantiomers and diastereomers to analyze their unique spectral properties. stackexchange.com

Conformational Analysis and Dynamics of the Bicyclic Quinuclidine System

The quinuclidine framework, chemically known as 1-azabicyclo[2.2.2]octane, is a rigid bicyclic structure. researchgate.netwikipedia.org This rigidity is a defining feature, significantly limiting the molecule's conformational freedom compared to more flexible acyclic or monocyclic systems.

The structure is composed of three fused cyclohexane (B81311) rings, which are forced to adopt a strained boat conformation rather than the more stable chair conformation typically seen in monosubstituted cyclohexanes. wikipedia.orgcsbsju.edu The bridgehead nitrogen atom further influences the molecule's electronic properties and basicity. researchgate.net

Stereochemical Control and Chirality Transfer in Reactions Involving (S)-3-(Benzoyloxy)quinuclidine

The pre-existing stereocenter in this compound can exert significant control over the stereochemical outcome of subsequent chemical transformations. This phenomenon, known as stereochemical control or chirality transfer, is a cornerstone of asymmetric synthesis.

In substrate-controlled reactions, the chiral center at C3 can direct the approach of a reagent to a prochiral center elsewhere in the molecule, leading to the preferential formation of one diastereomer over another. The rigid quinuclidine scaffold effectively shields one face of the molecule, forcing a reagent to attack from the less sterically hindered face.

Furthermore, chiral quinuclidine derivatives themselves can be employed as catalysts or ligands in asymmetric reactions to transfer chiral information to a substrate. For instance, derivatives of the related Cinchona alkaloids, which contain a quinuclidine moiety, are famous for their use as catalysts in asymmetric synthesis. researchgate.net Chiral quinuclidine derivatives have been shown to be effective catalysts in reactions such as the aza-Baylis–Hillman reaction, successfully transferring their chiral information to the reaction products. researchgate.net This demonstrates the potential of the chiral quinuclidine scaffold to serve as a template for inducing stereoselectivity. The synthesis of enantiomerically pure compounds often relies on such kinetic resolution or asymmetric acylation methods, where a chiral catalyst selectively reacts with one enantiomer in a racemic mixture. researchgate.netmdpi.com

Influence of Stereochemistry on Molecular Recognition at the Binding Interface

The influence of stereochemistry is paramount in molecular recognition, particularly at the binding interface of biological targets like receptors and enzymes. The distinct three-dimensional structure of each enantiomer leads to different interactions with the chiral environment of a protein's binding pocket, often resulting in significant differences in binding affinity and biological activity.

For quinuclidine-based muscarinic receptor ligands, stereoselectivity is a well-documented phenomenon. acs.orgmagtechjournal.com The (S)- and (R)-enantiomers of a given ligand frequently exhibit vastly different affinities for muscarinic receptor subtypes (M1-M5). For example, studies on aceclidine (B1665410) (3-acetoxyquinuclidine) showed a clear correlation between the binding affinities of its enantiomers and their pharmacological effects, with one enantiomer being significantly more potent than the other. researchgate.net

This stereoselectivity arises because the binding pocket of a receptor has a specific topography with defined locations for hydrogen bonding, lipophilic interactions, and ionic interactions. nih.gov Only an enantiomer with the correct spatial arrangement of functional groups can achieve an optimal fit, maximizing these favorable interactions. Research on various quinuclidine derivatives consistently demonstrates that one stereoisomer possesses significantly higher affinity for muscarinic receptors than its mirror image, highlighting the critical role of absolute configuration in achieving potent and selective receptor binding. magtechjournal.comnih.gov

Table 2: Stereoselectivity of Quinuclidine Derivatives at Muscarinic Receptors

Compound/IsomerTarget ReceptorBinding Affinity (Ki or IC50)Stereoselectivity Ratio (R/S or +/-)Reference
(+)-AceclidineRat Brain Muscarinic ReceptorsK_H = 1200 nM~58 researchgate.net
(-)-AceclidineRat Brain Muscarinic ReceptorsK_H = 20.6 nM~58 researchgate.net
RR'-PCHEQGuinea Pig Muscarinic ReceptorsHighest AffinityN/A (Order: RR'>SR'>RS'>SS') magtechjournal.com
SS'-PCHEQGuinea Pig Muscarinic ReceptorsLowest AffinityN/A (Order: RR'>SR'>RS'>SS') magtechjournal.com

Note: Data presented for related quinuclidine derivatives to illustrate the principle of stereoselectivity. K_H represents the high-affinity dissociation constant.

Chemical Reactivity and Derivatization Strategies for S 3 Benzoyloxy Quinuclidine

Functional Group Transformations and Strategic Modifications

The benzoyloxy group in (S)-3-(benzoyloxy)quinuclidine is susceptible to several key functional group transformations, primarily through nucleophilic acyl substitution.

Hydrolysis: The most fundamental transformation is the hydrolysis of the ester linkage to yield (S)-3-quinuclidinol and benzoic acid. This reaction can be catalyzed by acids or bases. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The proximity and basicity of the quinuclidine (B89598) nitrogen can influence the rate of this hydrolysis through intramolecular catalysis, a phenomenon known as anchimeric assistance or neighboring group participation. nih.govyoutube.comnih.gov This intramolecular participation can lead to an enhanced rate of hydrolysis compared to acyclic analogues.

Transesterification: this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst (acid or base). This reaction allows for the modification of the ester group, introducing different carboxylate moieties. This strategy can be employed to fine-tune the electronic and steric properties of the molecule.

Strategic modifications of the benzoyloxy moiety can also be achieved. For instance, reduction of the ester can provide access to the corresponding alcohol, (S)-3-quinuclidinol, which is a key intermediate for further derivatization. google.comtsijournals.com The phenyl ring of the benzoyloxy group can also be a site for modification, such as electrophilic aromatic substitution, although this is less common as the ester group is often cleaved to unmask the hydroxyl functionality for further reactions.

TransformationReagents and ConditionsProduct(s)Significance
HydrolysisAqueous acid or base (e.g., HCl or NaOH)(S)-3-Quinuclidinol, Benzoic acidAccess to a key chiral building block
TransesterificationAlcohol (R'-OH), acid or base catalyst(S)-3-(R'-Carbonyloxy)quinuclidine, Benzoic acidModification of the ester side chain

Synthesis of Structurally Diverse Quinuclidine Derivatives and Analogues

This compound serves as a valuable precursor for the synthesis of a wide array of structurally diverse quinuclidine derivatives. The primary strategy involves the initial hydrolysis of the benzoyloxy group to (S)-3-quinuclidinol. google.comtsijournals.com This chiral alcohol is a versatile intermediate for the synthesis of various biologically active molecules, particularly muscarinic receptor antagonists. tsijournals.comnih.gov

From (S)-3-quinuclidinol, a multitude of derivatives can be prepared:

Esterification: The hydroxyl group can be re-esterified with a wide range of carboxylic acids to produce novel esters with varied pharmacological profiles.

Etherification: Formation of ether linkages by reacting the alcohol with alkyl halides or other electrophiles.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce functionalities like azides, amines, or halides at the C3 position.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 3-quinuclidinone, provides another key intermediate for further modifications.

The synthesis of analogues often involves retaining the core quinuclidine scaffold, which is known to be a key pharmacophore for various receptors, while modifying the substituent at the C3 position. For instance, the synthesis of various triazole and tetrazole derivatives of quinuclidine has been reported, demonstrating the versatility of the quinuclidine core in medicinal chemistry. nih.gov Furthermore, the synthesis of radioligands often involves the derivatization of quinuclidine analogues to incorporate a radionuclide, such as Iodine-125 (B85253). nih.gov

Derivative/Analogue ClassSynthetic Strategy from (S)-3-QuinuclidinolExample Application/Target
EstersEsterification with various carboxylic acidsMuscarinic receptor antagonists nih.gov
EthersWilliamson ether synthesisSerotonin receptor ligands
Triazoles/TetrazolesClick chemistry or other cyclization reactionsMuscarinic ligands nih.gov
RadioligandsIncorporation of a radionuclide via a suitable linker5-HT3 receptor imaging nih.gov

Mechanistic Elucidation of Reactions Involving the Benzoyloxy Moiety or Quinuclidine Nitrogen

The reactions of this compound are mechanistically interesting, particularly due to the potential for intramolecular participation by the quinuclidine nitrogen.

Anchimeric Assistance in Ester Hydrolysis: The hydrolysis of the benzoyloxy group is a prime example where the quinuclidine nitrogen can act as an intramolecular catalyst. nih.govyoutube.comnih.gov In a process termed anchimeric assistance or neighboring group participation, the lone pair of electrons on the nitrogen atom can attack the electrophilic carbonyl carbon of the ester group. This leads to the formation of a transient, bicyclic acyl-ammonium intermediate. This intermediate is then more readily attacked by an external nucleophile, such as a hydroxide ion or a water molecule, than the original ester. This intramolecular pathway often results in a significant rate enhancement compared to the hydrolysis of analogous esters lacking a participating neighboring group. The reaction proceeds with retention of configuration at the C3 carbon due to a double inversion mechanism. imperial.ac.uk

The efficiency of this anchimeric assistance is dependent on the stereochemical relationship between the nitrogen and the ester group, as well as the basicity of the nitrogen. The rigid bicyclic structure of the quinuclidine ring holds the nitrogen in a favorable position for this intramolecular attack.

Role of Quinuclidine Nitrogen in External Reactions: The quinuclidine nitrogen, being a tertiary amine, is also a nucleophilic and basic center. It can participate in reactions as a base, abstracting protons, or as a nucleophile, attacking electrophilic centers. In its role as a catalyst, the quinuclidine moiety can act as a chiral amine catalyst in various asymmetric syntheses. psu.edu Its basicity is also a key factor in its use as a ligand for metal catalysts, influencing the catalytic activity and selectivity of the complex.

ReactionKey Mechanistic FeatureConsequence
Ester HydrolysisAnchimeric assistance by quinuclidine nitrogenRate enhancement, retention of stereochemistry nih.govyoutube.comnih.govimperial.ac.uk
CatalysisNucleophilicity and basicity of quinuclidine nitrogenEnables use as a chiral amine catalyst psu.edu

Exploration of this compound as a Ligand or Catalyst Precursor

The chiral nature and the presence of both a coordinating nitrogen atom and a modifiable benzoyloxy group make this compound and its derivatives attractive candidates for use as ligands in asymmetric catalysis and as catalyst precursors.

While direct use of this compound as a ligand is not extensively documented, its hydrolysis product, (S)-3-quinuclidinol, is a precursor to a variety of chiral ligands. The hydroxyl group can be used as a handle to attach the quinuclidine moiety to other coordinating groups or to a solid support. Chiral amines, including derivatives of quinuclidine, have been successfully employed as catalysts in a range of asymmetric transformations. psu.edu

For example, chiral quinuclidine derivatives have been used in:

Asymmetric additions to aldehydes: Catalyzing the addition of nucleophiles to aldehydes to produce chiral secondary alcohols. nih.gov

Michael additions: As organocatalysts to promote the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Furthermore, quinuclidine-based structures have been incorporated into more complex ligand systems for transition metal-catalyzed reactions. The rigidity of the quinuclidine scaffold can impart a well-defined chiral environment around the metal center, leading to high enantioselectivity.

The potential of this compound as a precursor for radioligands has also been explored. nih.gov By modifying the benzoyloxy group or by replacing it with a moiety suitable for radiolabeling, high-affinity ligands for various receptors can be synthesized for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. nih.gov

Application AreaRole of Quinuclidine MoietyExample of Derived Catalyst/Ligand
Asymmetric CatalysisChiral amine catalyst, chiral backbone for ligands psu.edunih.govChiral quinuclidinol-derived phosphines
Radioligand SynthesisPharmacophore for receptor binding nih.govIodinated quinuclidine derivatives for 5-HT3 receptor imaging nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design and Synthesis of (S)-3-(Benzoyloxy)quinuclidine Analogues for SAR Probing

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to understand its structure-activity relationship (SAR). For derivatives of the quinuclidine (B89598) core, this process involves targeted alterations to both the bicyclic amine scaffold and its ester substituents to probe interactions with biological targets, such as muscarinic acetylcholine (B1216132) receptors (M-AChRs). nih.gov

A key aspect of the design process is stereochemistry. The quinuclidine ring contains a chiral center at the 3-position, and the stereochemistry of the alcohol used in the ester linkage is critical. Studies have shown that esters derived from (R)-3-quinuclidinol often exhibit higher affinity for M1 and M2 muscarinic receptors compared to their (S)-counterparts. nih.gov This directs the synthetic focus towards methodologies that can selectively produce these stereoisomers.

The synthesis of these analogues typically involves the esterification of the appropriate chiral 3-quinuclidinol (B22445) with a selected carboxylic acid. nih.gov For SAR studies, a variety of benzoyl derivatives can be synthesized by modifying the phenyl ring of the benzoyloxy group. These modifications can include the introduction of different substituents (e.g., halogens, alkyl, or alkoxy groups) at various positions (ortho, meta, para) to explore the effects of electronics and sterics on binding affinity and selectivity. nih.gov

For instance, a systematic study might involve the synthesis of the compounds listed in the table below to evaluate how changes in the acid portion of the ester modulate receptor interaction. nih.govnih.gov

Table 1: Representative Analogues for SAR Studies This table is for illustrative purposes and represents typical modifications in SAR studies.

Compound Name Modification from Parent Compound Rationale for Modification
(S)-3-(4-Chlorobenzoyloxy)quinuclidine Addition of a chloro group at the para position of the benzoyl ring To probe the effect of an electron-withdrawing group and steric bulk at the para position.
(S)-3-(4-Methylbenzoyloxy)quinuclidine Addition of a methyl group at the para position of the benzoyl ring To investigate the influence of an electron-donating group and lipophilicity.
(S)-3-(2-Fluorobenzoyloxy)quinuclidine Addition of a fluoro group at the ortho position of the benzoyl ring To assess the impact of positional isomerism and electronegativity. nih.gov
(R)-3-(Benzoyloxy)quinuclidine Inversion of stereochemistry at the C3 position of the quinuclidine ring To determine the stereochemical preference for receptor binding. nih.gov

The synthesis and subsequent biological evaluation of such a matrix of compounds allow researchers to build a comprehensive SAR model, guiding the design of more potent and selective molecules. nih.govnih.gov

Identification of Key Pharmacophore Features for Molecular Target Interaction (In Vitro Focus)

A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to be recognized by and bind to a specific biological target. For quinuclidine-based muscarinic antagonists, in vitro binding studies have helped to elucidate these critical features. nih.govnih.gov

The essential pharmacophoric elements for high-affinity binding of quinuclidine esters to muscarinic receptors can be summarized as follows:

Cationic Amine: The nitrogen atom of the quinuclidine ring is protonated at physiological pH, forming a cationic head. This positive charge is crucial for forming an ionic interaction with a conserved negatively charged aspartate residue in the binding pocket of muscarinic receptors.

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester linkage acts as a hydrogen bond acceptor, forming a key interaction with the receptor.

Hydrophobic/Aromatic Groups: The benzoyl moiety provides a large hydrophobic surface that engages with non-polar regions of the binding pocket through van der Waals and aromatic (pi-pi stacking) interactions. mdpi.com The nature and substitution pattern of this aromatic ring can significantly influence affinity and selectivity.

Stereochemistry: The three-dimensional arrangement of these features is paramount. As noted, the stereochemistry at the C3 position of the quinuclidinol portion is a critical determinant of biological activity. Esters of (R)-3-quinuclidinol generally show higher affinity. nih.gov In contrast, esters of (S)-3-quinuclidinol, such as this compound, can exhibit greater selectivity for specific receptor subtypes, like the M1 receptor. nih.gov

These features collectively define the spatial and electronic requirements for a molecule to interact effectively with the target receptor.

Table 2: Key Pharmacophore Features and Corresponding Molecular Moieties

Pharmacophore Feature Corresponding Structural Moiety Type of Interaction
Cationic Center Protonated Quinuclidine Nitrogen Ionic Interaction
Hydrogen Bond Acceptor Ester Carbonyl Oxygen Hydrogen Bonding
Aromatic/Hydrophobic Region Benzene Ring of the Benzoyloxy Group Pi-Pi Stacking / Hydrophobic Interaction

Ligand Efficiency, Selectivity, and Affinity Metrics in Drug Discovery Research

In modern drug discovery, lead compounds are evaluated not just by their absolute potency but also by a range of efficiency metrics that relate potency to molecular properties. These metrics help prioritize compounds that are more likely to have favorable drug-like properties. core.ac.uk

Affinity (Ki): This is a measure of the binding strength between a ligand and its target. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. For example, (R)-3-quinuclidinyl benzilate is known to have very high affinity for muscarinic receptors. nih.gov

Selectivity: This refers to a compound's ability to bind to its intended target with higher affinity than to other, related targets. High selectivity is crucial for minimizing off-target side effects. For instance, certain esters of (S)-3-quinuclidinol are more selective for M1 over M2 muscarinic receptors. nih.gov

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically by the number of non-hydrogen atoms, or heavy atom count, HAC). taylorandfrancis.com It is calculated as the free energy of binding (ΔG) divided by the HAC. LE helps identify smaller molecules that bind efficiently, which are often better starting points for optimization. csmres.co.uk A commonly accepted threshold for a good fragment or hit is an LE value of 0.3 kcal/mol per heavy atom or higher. csmres.co.uk

Lipophilic Ligand Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (logP). It is often calculated as pKi - logP. The goal is to increase potency without a corresponding large increase in lipophilicity, as high lipophilicity is often associated with poor pharmacokinetic properties and toxicity. csmres.co.uk An LLE value between 5 and 7 is often considered desirable. csmres.co.uk

Table 3: Illustrative Efficiency Metrics for Hypothetical Analogues This table presents hypothetical data to illustrate the application of these metrics.

Analogue Affinity (Ki, nM) Heavy Atom Count (HAC) logP Ligand Efficiency (LE)¹ Lipophilic Ligand Efficiency (LLE)² Selectivity (M2 Ki / M1 Ki)
Compound A 10 20 2.5 0.54 5.5 10
Compound B 5 25 4.0 0.46 4.3 5
Compound C 100 18 2.0 0.46 5.0 50
Compound D 1 28 3.5 0.43 5.5 20

¹ LE = (-1.36 * pKi) / HAC ² LLE = pKi - logP

Analysis of these metrics helps guide the lead optimization process. For example, while Compound B is more potent than Compound A, its LLE is lower, indicating that the gain in potency came at the cost of increased lipophilicity. csmres.co.uk Compound C, though less potent, shows excellent selectivity and could be a valuable starting point if selectivity is the primary goal.

Application of Quinuclidine Scaffold in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. lifechemicals.com It begins by screening small, low-molecular-weight molecules (fragments) that typically bind with low affinity. nih.gov Once a binding fragment is identified, it is optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. frontiersin.orgnih.gov

The quinuclidine scaffold is an excellent candidate for use in FBDD for several reasons:

Rigidity and 3D Structure: The bicyclic structure of quinuclidine is rigid, which reduces the entropic penalty of binding compared to more flexible aliphatic amines. This rigidity also presents its substituents in well-defined vectors, providing a solid anchor from which to explore the binding pocket.

Vectorial Growth: The quinuclidine core can be considered a "fragment" or starting point. The ester linkage at the 3-position provides a clear vector for "growing" the fragment. By systematically modifying the benzoyloxy portion, chemists can extend the molecule to pick up additional favorable interactions within the target's binding site, thereby increasing affinity and optimizing other properties. lifechemicals.comfrontiersin.org

Favorable Physicochemical Properties: Small fragments containing the quinuclidine core generally have good solubility and physicochemical properties, making them attractive starting points for library design. nih.gov

In a typical FBDD workflow, a fragment library containing diverse scaffolds would be screened. If a simple quinuclidine-containing fragment were identified as a hit, the next step would be lead optimization. Using the quinuclidine as an anchor, medicinal chemists would employ structure-guided design to build upon the fragment, adding functional groups to create a larger molecule with much higher affinity and selectivity, evolving it from a millimolar-binding fragment to a nanomolar-binding lead candidate. nih.gov

Molecular Recognition and Biochemical Interaction Mechanisms in Vitro Studies

Characterization of Receptor Binding Affinities and Selectivity Profiles (In Vitro Assays)

The biological activity of (S)-3-(Benzoyloxy)quinuclidine is largely defined by its affinity and selectivity for specific neurotransmitter receptors. In vitro radioligand binding assays are crucial for characterizing these interactions, providing quantitative measures of affinity such as the inhibition constant (Ki) or the dissociation constant (Kd).

This compound is a well-characterized antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its high affinity for these receptors has been demonstrated in numerous in vitro studies. The compound is the (S)-enantiomer of 3-quinuclidinyl benzoate (B1203000), a substance often referred to as QNB in literature.

Studies using the radiolabeled version, L-[3H]quinuclidinyl benzilate (which corresponds to the (R)-enantiomer), show high-affinity binding to muscarinic receptors with a dissociation constant (Kd) of 0.77 nM in nervous tissue preparations nih.govnih.gov. Further research on the optical isomers of 3-quinuclidinyl benzilate has provided specific affinity values, with a reported Ki of 37 nM for the muscarinic M2 receptor subtype . The compound is generally described as a non-selective, competitive muscarinic antagonist, indicating that it binds with high affinity across multiple mAChR subtypes (M1-M5) mmsl.cz. This competitive antagonism means it directly competes with the endogenous neurotransmitter, acetylcholine, for the same binding site on the receptor mmsl.czresearchgate.net.

In contrast to its potent effects on muscarinic receptors, this compound displays significantly lower affinity for nicotinic acetylcholine receptors (nAChRs). Displacement assays have shown that nicotinic receptor antagonists are considerably less effective at inhibiting the binding of radiolabeled quinuclidinyl benzilate to brain tissue, demonstrating the compound's high selectivity for muscarinic over nicotinic receptor types nih.gov.

Receptor SubtypeBinding ConstantValue (nM)Comments
Muscarinic (General)Kd0.77High-affinity binding demonstrated with the corresponding radioligand nih.govnih.gov.
Muscarinic M2Ki37Data for isomers of 3-quinuclidinyl benzilate .
Nicotinic (General)Low AffinityConsiderably less effective at displacing muscarinic binding nih.gov.

Direct binding affinity studies for this compound at various serotonin (5-HT) receptor subtypes are not extensively documented in the available literature. However, evidence suggests a functional interaction between the cholinergic and serotonergic systems at the receptor level. In vitro studies have shown that activation of serotonin receptors can modulate the binding characteristics of muscarinic receptors. For instance, the presence of serotonin was found to decrease the total number of available binding sites for [3H]quinuclidinyl benzilate ([3H]QNB) on muscarinic receptors in rat cerebral cortex membranes researchgate.net. Conversely, the serotonin receptor antagonist mianserin produced a competitive inhibition of [3H]QNB binding researchgate.net. This indicates an indirect modulatory relationship, where the state of the serotonin receptor system can influence muscarinic receptor availability, rather than a direct, high-affinity interaction of this compound with serotonin receptors themselves.

The sigma receptor family, comprising primarily the σ1 and σ2 subtypes, represents a distinct class of intracellular proteins that have been identified as targets for a wide range of synthetic compounds. Despite the broad screening of quinuclidine-based structures against various central nervous system targets, specific in vitro binding data detailing the affinity (Ki) of this compound for either the σ1 or σ2 receptor is not available in the reviewed scientific literature. Therefore, its potential interaction with sigma receptors remains uncharacterized.

In Vitro Enzyme Inhibition and Activation Mechanisms (e.g., Cholinesterase)

The primary mechanism of action for this compound is receptor antagonism, not direct enzyme inhibition mmsl.czresearchgate.net. Specifically, its activity within the cholinergic system is due to the blockade of muscarinic receptors. This is distinct from the mechanism of cholinesterase inhibitors, which act by preventing the breakdown of acetylcholine.

The relationship between this compound and cholinesterases is inverse; reversible cholinesterase inhibitors like physostigmine are used as antidotes for intoxication with 3-quinuclidinyl benzilate mmsl.czresearchgate.net. By inhibiting the acetylcholinesterase (AChE) enzyme, these antidotes increase the concentration of acetylcholine in the synapse. The elevated acetylcholine levels can then more effectively compete with the antagonist at the muscarinic receptor site, thereby overcoming the blockade and restoring normal nerve function. This therapeutic relationship implies that this compound itself is not a significant inhibitor of either acetylcholinesterase or butyrylcholinesterase (BChE). Specific IC50 or Ki values for cholinesterase inhibition by this compound are not reported, consistent with its classification as a receptor antagonist.

Allosteric Modulation and Orthosteric Binding Site Investigations (Molecular Level)

Ligands can interact with receptors at two principal types of sites: the orthosteric site and the allosteric site. The orthosteric site is the primary, evolutionarily conserved binding pocket where the endogenous ligand (e.g., acetylcholine) binds nih.govquora.com. Allosteric sites are topographically distinct locations on the receptor; ligands binding here can modulate the receptor's response to an orthosteric ligand, either positively or negatively nih.govnih.gov.

This compound is characterized as a competitive antagonist mmsl.czresearchgate.net. In pharmacological terms, competitive antagonism occurs when a ligand reversibly binds to the same site as the endogenous agonist, preventing the agonist from binding and activating the receptor. This mechanism strongly indicates that this compound binds to the orthosteric site of the muscarinic acetylcholine receptor. It physically occupies the acetylcholine binding pocket, thereby blocking neurotransmission without activating the receptor itself. There is no evidence in the reviewed literature to suggest that it acts as an allosteric modulator.

Protein-Ligand Interaction Dynamics in Model Systems

Understanding the dynamic interplay between a ligand and its protein target at an atomic level is crucial for elucidating its mechanism of action. Techniques such as molecular docking and molecular dynamics (MD) simulations are computational methods used to model these interactions rsc.orgphyschemres.org. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations can reveal the stability of the protein-ligand complex and the conformational changes that occur over time nih.govresearchgate.net.

While these computational tools are widely used, specific molecular dynamics or in-depth docking studies for this compound bound to muscarinic receptors are not detailed in the available literature. However, based on its identity as a competitive antagonist at the orthosteric site of mAChRs, its interaction dynamics can be inferred. The binding would be stabilized by a series of non-covalent interactions within the orthosteric pocket. Key interactions for classical muscarinic antagonists typically involve:

An ionic bond between the protonated nitrogen of the quinuclidine (B89598) ring and a conserved aspartate residue in the third transmembrane helix of the receptor.

Hydrogen bonds involving the ester and hydroxyl groups of the ligand.

Van der Waals and hydrophobic interactions between the phenyl rings of the benzilate moiety and aromatic amino acid residues lining the binding pocket.

These combined interactions would anchor the molecule within the orthosteric site, sterically hindering the binding of acetylcholine and stabilizing the receptor in an inactive conformation.

Advanced Analytical and Spectroscopic Techniques for Characterization

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity and Separation

Chiral chromatography is a cornerstone technique for the analysis of enantiomeric substances like (S)-3-(Benzoyloxy)quinuclidine. wikipedia.org High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers, which is critical as different enantiomers of a compound can have vastly different pharmacological effects. eijppr.comunife.it

The separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. eijppr.com The principle of chiral recognition often relies on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. csfarmacie.cz These interactions can include hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com

For quinuclidine (B89598) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. semanticscholar.orgnih.gov For instance, a method for separating the enantiomers of a key intermediate of Zolmitriptan, which shares structural similarities, utilized a Chiralpak AD-H column, an amylose-based CSP. nih.gov Similarly, the enantiomers of 3-quinuclidinol (B22445), a precursor, have been successfully separated using a Chiralpak IC column after derivatization. nih.gov This derivatization, often with a chromophoric group like benzoyl chloride, enhances UV detection and can improve separation. scispace.com

Supercritical Fluid Chromatography (SFC) presents a faster and more environmentally friendly alternative to HPLC for chiral separations, often providing higher efficiency and shorter analysis times.

Table 1: Exemplary Chiral HPLC Method Parameters for Quinuclidine Analogs

ParameterConditionReference
Column Chiralpak IC (cellulose-based) nih.gov
Mobile Phase n-hexane:ethanol (B145695):2-propanol:diethylamine (80:8:12:0.4, v/v) nih.gov
Detection UV at 230 nm nih.gov
Application Quantification of 3-(S)-quinuclidinol in 3-(R)-quinuclidinol nih.gov

This table is illustrative and based on methods for structurally related compounds.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY) for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. While standard 1D ¹H and ¹³C NMR spectra confirm the basic connectivity of atoms, high-resolution and multi-dimensional techniques are required to determine the molecule's complex three-dimensional conformation in solution. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the assignment of all signals in the spectrum.

For conformational analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial. nih.gov NOESY detects through-space interactions between protons that are close to each other, providing vital information about the spatial arrangement of the molecule. For the rigid bicyclic quinuclidine core, NOESY can reveal the relative orientation of the benzoyloxy group with respect to the quinuclidine ring protons. This is essential for understanding how the molecule might interact with biological targets.

Table 2: Key NMR Techniques for Structural Elucidation

NMR TechniqueInformation ProvidedApplication to this compound
¹H NMR Identifies proton environments and their multiplicities.Confirms the presence of aromatic protons (benzoyl group) and aliphatic protons (quinuclidine ring).
¹³C NMR Identifies carbon environments.Confirms the number of unique carbons and the presence of ester carbonyl, aromatic, and aliphatic carbons.
COSY Shows correlations between coupled protons (typically through 2-3 bonds).Maps the proton-proton connectivities within the quinuclidine ring.
HSQC/HMQC Correlates protons to their directly attached carbons.Assigns specific protons to their corresponding carbons.
HMBC Shows correlations between protons and carbons over longer ranges (2-4 bonds).Confirms the connection of the benzoyl group to the quinuclidine ring via the ester linkage.
NOESY/ROESY Detects through-space proximity of protons.Elucidates the 3D conformation, including the orientation of the benzoyloxy group relative to the bicyclic core. nih.gov

Mass Spectrometry (e.g., HRMS, MS/MS) for Reaction Pathway Analysis and Metabolite Identification (In Vitro)

Mass spectrometry (MS) is an essential analytical technique for verifying the molecular weight of this compound and for studying its behavior in chemical reactions and biological systems. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and for identifying metabolites. researchgate.net In an MS/MS experiment, the parent ion corresponding to the compound is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation would likely involve the cleavage of the ester bond, leading to ions corresponding to the benzoyl group and the quinuclidinol moiety.

In the context of in vitro metabolism studies, which often use liver microsomes, LC-MS/MS is the technique of choice. nih.govnih.govnih.gov These studies can identify potential metabolic pathways, such as hydrolysis of the ester bond to form benzoic acid and 3-hydroxyquinuclidine, or oxidation (hydroxylation) on the aromatic or quinuclidine rings. nih.govnih.gov Identifying these metabolites is crucial for understanding the compound's potential biotransformation. nih.gov

Table 3: Potential Metabolic Pathways for this compound

Metabolic ReactionPotential MetaboliteAnalytical Approach
Ester Hydrolysis 3-Hydroxyquinuclidine and Benzoic AcidLC-MS/MS analysis to detect the corresponding masses. nih.gov
Hydroxylation Hydroxylated this compoundHRMS to identify the addition of an oxygen atom (+16 Da). MS/MS to determine the location of hydroxylation. nih.gov
N-dealkylation Not applicable for the core structure, but relevant for derivatives.LC-MS/MS to detect mass shifts corresponding to the loss of alkyl groups. nih.gov

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. rigaku.comrigaku.comomu.edu.tr This technique requires a single, high-quality crystal of the compound. rigaku.com When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. rigaku.comcolostate.edu By analyzing this pattern, scientists can calculate the electron density map of the molecule and build a detailed atomic model. colostate.edu

For this compound, a crystal structure would provide unambiguous information on:

Absolute Configuration: Confirming the (S) stereochemistry at the C3 position of the quinuclidine ring.

Bond Lengths and Angles: Providing precise measurements of all covalent bonds and angles within the molecule.

Conformation: Revealing the exact conformation of the flexible benzoyloxy group relative to the rigid quinuclidine cage in the crystalline form.

Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice, including any hydrogen bonds or other non-covalent interactions that stabilize the crystal structure.

This information is invaluable for validating computational models and for understanding the fundamental structural properties that influence the compound's physical and chemical behavior.

Vibrational Spectroscopy (IR, Raman) for Intermolecular Interactions and Conformation

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ksu.edu.sayoutube.com These techniques are complementary and can be used to identify functional groups and probe the molecular conformation and intermolecular interactions. ksu.edu.saamericanpharmaceuticalreview.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. ksu.edu.sa For this compound, key IR absorption bands would include:

C=O Stretch: A strong band typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Bands associated with the ester C-O bonds.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C-N Stretch: Vibrations associated with the tertiary amine of the quinuclidine ring. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. researchgate.netyoutube.com A molecule's vibration is Raman active if it causes a change in its polarizability. youtube.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would provide complementary information, especially regarding the vibrations of the aromatic ring (C=C stretching) and the quinuclidine's carbon skeleton. nih.gov

Changes in the position and shape of vibrational bands can indicate intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. americanpharmaceuticalreview.comnih.gov This makes vibrational spectroscopy a useful tool for studying polymorphism, where different crystal forms of the same compound can exhibit distinct IR and Raman spectra due to differences in their crystal packing and intermolecular interactions. americanpharmaceuticalreview.com

Table 4: Key Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Primary Technique
Ester C=O Stretch1720-1740IR (strong)
Benzoyl Group Aromatic C=C Stretch1450-1600IR, Raman
Benzoyl Group Aromatic C-H Stretch>3000IR, Raman
Quinuclidine Ring Aliphatic C-H Stretch<3000IR, Raman
Ester C-O Stretch1100-1300IR
Quinuclidine Ring C-N Stretch1000-1250IR

Computational and Theoretical Investigations of S 3 Benzoyloxy Quinuclidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

For (S)-3-(Benzoyloxy)quinuclidine, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, bond lengths, and angles.

Analyze Electronic Structure: Calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Predict Reactivity: Use conceptual DFT descriptors like electronegativity, chemical hardness, and electrophilicity index to predict how the molecule might interact with other reagents. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, indicating sites for nucleophilic and electrophilic attack.

Simulate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts, which can aid in the experimental characterization of the compound.

Despite the utility of these methods, a detailed literature search did not reveal specific studies that have published quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interaction Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a view of the dynamic behavior of a system, which is crucial for understanding biological processes.

In the context of this compound, MD simulations would be valuable for:

Conformational Analysis: The quinuclidine (B89598) cage is rigid, but the benzoyloxy substituent has rotational freedom. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein), providing a picture of its flexibility and shape.

Protein-Ligand Interactions: If the compound is studied as a potential ligand for a biological target (e.g., a receptor or enzyme), MD simulations can predict the stability of the binding pose obtained from molecular docking. These simulations can reveal how the ligand and protein adapt to each other and the key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex over time.

Publicly available research specifically detailing molecular dynamics simulations for this compound is not currently available.

Molecular Docking and Pharmacophore Modeling for Target Binding Prediction (In Silico)

Molecular docking and pharmacophore modeling are cornerstones of in silico drug design, used to predict how a small molecule might bind to a protein target.

Molecular Docking: This technique computationally places a ligand into the binding site of a receptor and scores the potential binding poses based on their steric and energetic complementarity. For this compound, docking could be used to screen potential protein targets and predict its preferred binding orientation and affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model could be developed based on a set of active molecules that includes this compound to identify its key interaction features and to search for other compounds with similar properties.

Specific molecular docking or pharmacophore modeling studies focused on this compound have not been identified in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By quantifying physicochemical properties (descriptors), a mathematical equation is derived to predict the activity of new, untested compounds.

To develop a QSAR model for a series of compounds related to this compound, one would:

Compile a dataset of structurally similar molecules with their experimentally measured biological activity (e.g., IC₅₀ values).

Calculate a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) for each molecule.

Use statistical methods to build a regression model linking the descriptors to the activity.

Such a model would be invaluable for optimizing the structure of this compound to enhance its potency. However, no QSAR studies based on in vitro data for this compound were found.

In Silico Prediction of Biochemical and Pharmacokinetic Parameters (Non-Human, Theoretical)

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its success. These models are typically built using machine learning algorithms trained on large datasets of experimental results.

For this compound, these predictive models could estimate parameters such as:

Absorption: Gastrointestinal absorption, oral bioavailability.

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Prediction of metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

While numerous software platforms exist for these predictions, specific published reports detailing the theoretical biochemical and pharmacokinetic profile of this compound are not available.

Role As a Chemical Probe and Research Tool in Chemical Biology

Development and Application in Radioligand Binding Assays (In Vitro)

The quinuclidinyl scaffold, central to (S)-3-(Benzoyloxy)quinuclidine, is a well-established pharmacophore for muscarinic acetylcholine (B1216132) receptors (mAChRs). This has led to the development of potent radiolabeled ligands for use in radioligand binding assays, a fundamental technique in pharmacology for quantifying receptor density and affinity.

A prominent example is the radioiodinated derivative of 3-quinuclidinyl benzilate, specifically [¹²⁵I]3-quinuclidinyl 4-iodobenzilate ([¹²⁵I]4-IQNB). This radioligand has been prepared and shown to bind with high affinity to both M1 and M2 muscarinic acetylcholine receptors. nih.govosti.gov Such high-affinity radioligands are crucial for in vitro binding assays as they allow for the sensitive and specific detection of the target receptor in tissue homogenates or cell preparations.

The development of a radiolabeled version of this compound would follow a similar rationale. By incorporating a radionuclide such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I) into the benzoyl moiety, a specific probe for mAChRs could be created. In a typical in vitro radioligand binding assay, a fixed amount of the radiolabeled compound would be incubated with a biological sample containing the receptor of interest. The amount of radioligand bound to the receptor is then measured, allowing for the determination of key parameters like the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which indicates the total number of receptors in the sample.

Radioligand ExampleReceptor TargetApplication in Binding Assays
[¹²⁵I]3-quinuclidinyl 4-iodobenzilateMuscarinic Acetylcholine Receptors (M1, M2)High-affinity probe for receptor quantification and characterization. nih.govosti.govosti.gov
[³H]Quinuclidinyl benzilate ([³H]QNB)Muscarinic Acetylcholine ReceptorsUsed to measure cholinergic muscarinic binding in various tissues. nih.govnih.gov

Utility as a Pharmacological Tool for Receptor Characterization (In Vitro Systems)

Beyond its potential as a radioligand, this compound itself can be employed as a pharmacological tool for the in vitro characterization of receptors. As an antagonist of muscarinic acetylcholine receptors, it can be used in competition binding assays to determine the affinity of other unlabeled compounds for the same receptor. wikipedia.org

In a competition binding experiment, a constant concentration of a radiolabeled ligand (like [³H]QNB) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radioligand from the receptor is measured. The data are then used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor. This method is instrumental in screening compound libraries and in the structure-activity relationship (SAR) studies of new potential drugs.

The stereoselectivity of receptor binding can also be investigated using the enantiomers of 3-quinuclidinyl benzilate. For instance, studies with the enantiomers of benzetimide, a related compound, have demonstrated significant differences in their binding affinities for muscarinic receptors, highlighting the importance of stereochemistry in ligand-receptor interactions. nih.gov Similarly, comparing the binding affinities of the (S) and (R) enantiomers of 3-(Benzoyloxy)quinuclidine would provide valuable insights into the chiral recognition of the muscarinic receptor binding site.

Design and Synthesis of Fluorescent or Spin-Labeled Probes for Biochemical Studies

To further explore the biochemical roles of target receptors, derivatives of this compound can be designed and synthesized as fluorescent or spin-labeled probes. These probes are powerful tools for studying receptor localization, trafficking, and conformational changes in real-time.

Fluorescent Probes: The design of a fluorescent probe based on the this compound scaffold would involve attaching a fluorophore to the molecule. The choice of fluorophore and the linking strategy are critical to ensure that the probe retains its affinity for the target receptor and that the fluorescence properties are sensitive to the local environment. For example, quinoline-based fluorescent scaffolds have been developed that are highly tunable and suitable for live-cell imaging. nih.gov A similar approach could be applied to the quinuclidine (B89598) scaffold, potentially by modifying the benzoyl group to incorporate a fluorescent moiety. These probes could then be used in techniques like fluorescence microscopy and flow cytometry to visualize the distribution of muscarinic receptors on the cell surface and within intracellular compartments.

Spin-Labeled Probes: Spin-labeling involves the covalent attachment of a stable nitroxide radical to a molecule of interest. The resulting spin-labeled probe can then be studied using electron spin resonance (ESR) spectroscopy. This technique is particularly useful for investigating conformational changes in proteins. nih.gov A spin-labeled derivative of this compound could be synthesized and used to probe the conformational dynamics of the muscarinic receptor upon ligand binding. Changes in the ESR spectrum of the spin label would provide information about the mobility of the probe and, by extension, the structure of the receptor's binding pocket.

Probe TypeDesign PrinciplePotential Application
Fluorescent Probe Covalent attachment of a fluorophore to the quinuclidine or benzoyl moiety.Visualization of receptor localization and trafficking in cells. nih.gov
Spin-Labeled Probe Covalent attachment of a nitroxide radical.Studying ligand-induced conformational changes in the receptor via ESR spectroscopy. nih.gov

Application in Chemical Biology for Target Validation and Pathway Elucidation (Molecular Level)

The development of specific chemical probes derived from this compound is instrumental for target validation and the elucidation of signaling pathways at the molecular level. Target validation is the process of demonstrating that a specific biomolecule is critically involved in a disease process and is therefore a suitable target for therapeutic intervention. nih.gov

By using radiolabeled, fluorescent, or spin-labeled probes based on the this compound scaffold, researchers can confirm the engagement of these probes with their intended target, the muscarinic acetylcholine receptor, in a cellular context. For example, a fluorescently labeled version of the compound could be used to visually confirm its binding to cells expressing the receptor.

Furthermore, these probes can be used to elucidate the downstream signaling pathways mediated by the receptor. For instance, muscarinic receptors are known to couple to various G proteins, leading to the activation of different second messenger systems. By using a specific antagonist like this compound, researchers can block the receptor's activity and observe the effect on these downstream pathways, thereby confirming the receptor's role in a particular cellular response. This approach is a cornerstone of chemical biology, where small molecules are used to perturb and study complex biological systems.

The synthesis of functionalized probes from natural product scaffolds or other complex molecules is a growing area of research aimed at expanding the toolkit for chemical proteomics and ligand discovery. chemrxiv.orgrsc.orgresearchgate.net The quinuclidine ring system, with its defined stereochemistry, provides a robust platform for the development of such sophisticated chemical probes.

Future Research Directions and Unexplored Avenues for S 3 Benzoyloxy Quinuclidine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (S)-3-(Benzoyloxy)quinuclidine and its analogs will increasingly prioritize green and sustainable practices. Current multi-step syntheses, while effective, often rely on stoichiometric reagents and harsh conditions. Future research should focus on developing more efficient and environmentally benign methodologies.

Key areas for development include:

Biocatalysis: The use of enzymes, such as lipases or esterases, for the enantioselective acylation of a prochiral precursor like 3-quinuclidinol (B22445) or the kinetic resolution of a racemic mixture of 3-(benzoyloxy)quinuclidine. This can offer high enantiopurity under mild, aqueous conditions.

Asymmetric Catalysis: Developing novel chiral catalysts for the asymmetric synthesis of the quinuclidine (B89598) core or for the direct enantioselective benzoyloxylation of a quinuclidine precursor. This would represent a significant advance over methods requiring chiral auxiliaries or resolution of racemates.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reproducibility, and allow for easier scalability. This approach can minimize waste and energy consumption compared to traditional batch processing.

Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced wasteScreening for robust enzymes (lipases, esterases), process optimization
Asymmetric Catalysis Direct access to the chiral product, high atom economyDesign of novel chiral ligands and catalysts
Flow Chemistry Enhanced safety, scalability, and process controlReactor design, optimization of reaction parameters in a flow system
Alternative Energy Reduced reaction times, lower energy consumptionExploring microwave-assisted and mechanochemical synthetic routes

Exploration of New Molecular Targets and Interaction Mechanisms (In Vitro)

While the interaction of this compound with muscarinic acetylcholine (B1216132) receptors is established, its potential activity at other biological targets remains largely unexplored. The concept of drug repositioning, where known compounds are found to have new therapeutic applications, provides a strong rationale for this exploration. nih.gov A systematic in vitro screening of this compound against a broad range of receptors, enzymes, and ion channels could unveil unexpected biological activities.

Future research should target protein families where the quinuclidine scaffold might be effective:

Other Neurotransmitter Receptors: Screening against other G-protein coupled receptors (GPCRs) beyond the muscarinic family, such as serotonin, dopamine, or adrenergic receptors, where the rigid bicyclic amine structure could confer unique selectivity.

Enzymes in Neurodegeneration: Investigating inhibitory activity against enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov Targets could include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.gov

Ion Channels: Assessing the modulatory effects on various ion channels, as the cationic amine of the quinuclidine core could interact with channel pores or allosteric sites.

Uncovering new molecular targets would necessitate detailed in vitro studies to characterize the interaction mechanisms, including binding affinity, functional activity (agonist vs. antagonist), and potential allosteric modulation.

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and can greatly accelerate the exploration of this compound's potential. nih.gov By integrating these approaches, researchers can move from serendipitous discovery to rational design of new molecules with tailored properties.

This integrated workflow would involve:

Computational Prediction: Using the known structure of this compound as a starting point for in silico screening against libraries of protein targets. beilstein-journals.org Techniques like molecular docking and virtual screening can identify potential new targets. beilstein-journals.org

Modeling Interactions: For promising targets, molecular dynamics simulations can be employed to predict the binding mode, stability of the complex, and key intermolecular interactions, providing insights that are difficult to obtain experimentally.

Experimental Validation: The top candidates predicted by computational methods would then be prioritized for in vitro experimental testing to confirm binding and functional activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Experimental results would feed back into the computational models, allowing for the refinement of predictions and the rational design of new analogs with improved potency, selectivity, or modified pharmacokinetic properties. This iterative cycle of prediction and experimentation is highly efficient for lead optimization. beilstein-journals.org

Design of Highly Selective and Potent Molecular Probes for Research

Small molecule probes are indispensable tools for studying biological systems. purdue.edu Modifying this compound to create high-affinity molecular probes could enable detailed investigation of its known and newly discovered targets in their physiological context. purdue.edu

Strategies for probe development include:

Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule would allow for visualization of target localization and dynamics in cells using techniques like fluorescence microscopy. The design would need to ensure that the fluorescent tag does not disrupt the binding to the target protein.

Radiolabeled Ligands: Introducing a radionuclide (e.g., tritium (B154650) ³H, carbon-¹⁴C, or positron emitters like fluorine-¹⁸F) would create a radioligand for use in quantitative binding assays or for in vivo imaging techniques such as Positron Emission Tomography (PET). mdpi.com This would be invaluable for mapping receptor distribution and density in the brain and other tissues.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) would allow for the formation of a covalent bond with the target receptor upon photo-irradiation. This technique is highly effective for irreversibly labeling the binding site, facilitating target identification and structural studies.

Probe TypeApplicationDesign Consideration
Fluorescent Probe Cellular imaging, receptor traffickingChoice of fluorophore, position of attachment
Radiolabeled Ligand Quantitative binding assays, PET imagingChoice of radionuclide, synthetic route for labeling
Photoaffinity Probe Target identification, binding site mappingIntroduction of a photoreactive group

Emerging Applications in Mechanistic Organic Chemistry and Catalysis

The unique properties of the quinuclidine scaffold extend beyond medicinal chemistry into the realm of physical organic chemistry and catalysis. The rigid, bicyclic structure and the electronic influence of substituents make quinuclidine derivatives valuable tools for mechanistic studies and as catalysts or ligands in synthesis.

A significant emerging application is in the field of photoredox catalysis . Research has demonstrated that a close analog, 3-acetoxyquinuclidine, can function as a highly effective hydrogen atom transfer (HAT) catalyst. nih.gov In this process, the amine is oxidized to a radical cation, which is sufficiently reactive to abstract a hydrogen atom from a substrate, initiating a cross-coupling reaction. nih.gov The study highlighted that an electron-withdrawing substituent at the 3-position is crucial for reactivity. nih.gov

Future research avenues for this compound in this area could include:

Tuning Catalytic Activity: Systematically varying the benzoate (B1203000) substituent (e.g., with electron-donating or electron-withdrawing groups) to fine-tune the redox potential of the quinuclidine catalyst and optimize its performance in C-H functionalization reactions.

Asymmetric Catalysis: Leveraging the inherent chirality of the (S)-enantiomer to develop novel asymmetric catalytic transformations, where the chiral catalyst could induce enantioselectivity in the final product.

Mechanistic Studies: Using this compound and its derivatives as model compounds to study the fundamental principles of single-electron transfer (SET) and hydrogen atom transfer (HAT) processes, which are central to many modern synthetic methods.

This expansion into catalysis represents a paradigm shift, viewing this compound not just as a bioactive molecule but as a functional chemical tool with broad applicability in organic synthesis. nih.govmdpi.com

Q & A

Basic: What are the recommended synthetic routes for (S)-3-(Benzoyloxy)quinuclidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling quinuclidin-3-ol with benzoyl chloride under nucleophilic acyl substitution conditions. Key parameters include:

  • Catalyst Selection : Use of 4-dimethylaminopyridine (4-DMAP) to enhance reactivity, as demonstrated in analogous esterification protocols .
  • Steric Control : Maintaining anhydrous conditions and low temperatures (0–5°C) to minimize racemization of the chiral quinuclidine center.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the enantiomerically pure product. Validate purity via HPLC with chiral stationary phases .

Basic: How should researchers characterize the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Utilize a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve (S) and (R) enantiomers. Compare retention times against a racemic standard .
  • Polarimetry : Measure optical rotation ([α]D) and cross-reference with literature values for the (S)-enantiomer.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the quinuclidine ring to confirm conformational rigidity and absence of diastereomeric impurities .

Advanced: How does the stereochemistry of the quinuclidine core influence biological activity in cholinergic systems?

Methodological Answer:
The (S)-configuration enhances binding affinity to nicotinic acetylcholine receptors (nAChRs), as shown in studies of structurally related ether quinuclidine derivatives. For example:

  • α7 nAChR Agonism : (S)-enantiomers exhibit higher potency (EC50_{50} < 1 μM) compared to (R)-counterparts due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • In Vitro Validation : Use two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing human α7 nAChR to quantify ion flux .

Advanced: What pharmacological targets are associated with this compound, and how are they validated experimentally?

Methodological Answer:

  • Primary Target : α7 nAChR, implicated in cognitive function and neuroinflammation. Validate via:
    • Radioligand Binding Assays : Compete with 3^3H-methyllycaconitine (MLA) in hippocampal membrane preparations .
    • Single-Channel Recordings : Assess open-state probability and conductance changes in lipid bilayers .
  • Secondary Targets : Screen for off-target activity at muscarinic receptors using QNB (β-quinuclidinyl benzilate) displacement assays .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of quinuclidine derivatives?

Methodological Answer:

  • Benzoyloxy Substituent Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to enhance metabolic stability. Monitor effects via:
    • In Vitro Stability Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation .
  • Quinuclidine Core Rigidity : Compare bicyclic vs. monocyclic analogs using molecular dynamics simulations to predict receptor binding entropy .

Advanced: What analytical methods are recommended for validating the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS/MS .
  • Long-Term Stability : Store in amber glass vials under argon at -20°C. Assess enantiomeric purity biannually using chiral HPLC .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?

Methodological Answer:

  • Data Cross-Validation : Compare experimental measurements (e.g., shake-flask logP) with computational predictions (e.g., XLogP3 from PubChem) .
  • Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., equilibrium solubility in PBS at pH 7.4) to ensure reproducibility .

Advanced: What strategies mitigate racemization during large-scale synthesis of this compound?

Methodological Answer:

  • Protecting Group Strategy : Temporarily block the quinuclidine nitrogen with a tert-butoxycarbonyl (Boc) group to reduce base-induced racemization .
  • Process Monitoring : Use inline FTIR spectroscopy to detect early signs of enantiomeric imbalance during reaction progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.